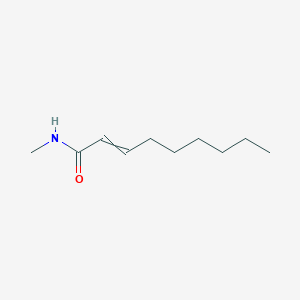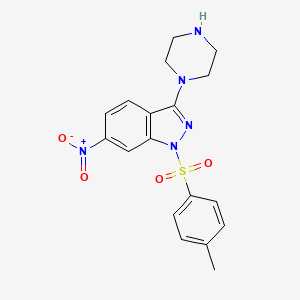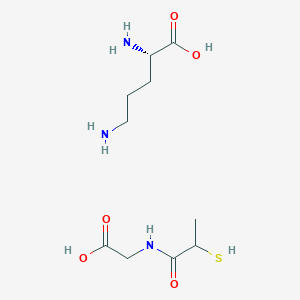![molecular formula C17H13ClN2O3S B12615404 {2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid CAS No. 918793-36-9](/img/structure/B12615404.png)
{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that features a thiazole ring, an aniline derivative, and a chlorophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thiourea under acidic conditions to form the thiazole ring.
Next, the aniline derivative is introduced through a nucleophilic substitution reaction. The chlorophenoxy group is then attached via an etherification reaction, where a phenol derivative reacts with a chlorinated aromatic compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of {2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring and chlorophenoxy group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Aniline Derivatives: Compounds such as 4-chloroaniline and 4-nitroaniline have similar aniline structures.
Phenoxy Derivatives: Compounds like 4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid share the phenoxy group.
Uniqueness
{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties
特性
CAS番号 |
918793-36-9 |
|---|---|
分子式 |
C17H13ClN2O3S |
分子量 |
360.8 g/mol |
IUPAC名 |
2-[2-[4-(4-chlorophenoxy)anilino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C17H13ClN2O3S/c18-11-1-5-14(6-2-11)23-15-7-3-12(4-8-15)19-17-20-13(10-24-17)9-16(21)22/h1-8,10H,9H2,(H,19,20)(H,21,22) |
InChIキー |
YJJXMQPCKCHTPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)OC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one](/img/structure/B12615323.png)
![7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B12615329.png)



![5,5'-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine]](/img/structure/B12615383.png)





![N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B12615403.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12615410.png)
